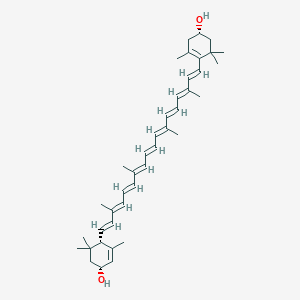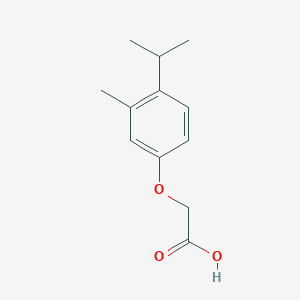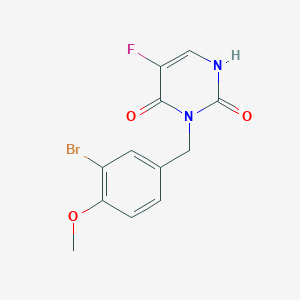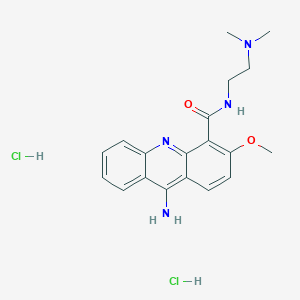
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride, also known as DAPI (4',6-diamidino-2-phenylindole) is a fluorescent dye that is commonly used in scientific research. DAPI is a small molecule that binds to DNA and emits blue fluorescence when excited by ultraviolet light. This property makes DAPI an essential tool in many biological applications, including cell imaging, DNA staining, and flow cytometry. In
Mecanismo De Acción
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride binds to the minor groove of DNA, specifically to the adenine-thymine base pairs. This binding causes a structural change in the DNA, resulting in blue fluorescence emission when excited by ultraviolet light. 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride has a high affinity for DNA, and it can stain both single-stranded and double-stranded DNA.
Efectos Bioquímicos Y Fisiológicos
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is a non-toxic dye that does not affect cell viability or growth. However, it can interfere with some DNA-binding proteins, such as transcription factors, by competing for DNA binding sites. This interference can affect gene expression and cellular processes that rely on DNA-binding proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is its specificity for DNA. 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride can distinguish between live and dead cells, and it can stain DNA in fixed cells, allowing researchers to study cell morphology and division. However, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride has some limitations, including its inability to stain RNA, its interference with DNA-binding proteins, and its requirement for ultraviolet light excitation, which can damage cells.
Direcciones Futuras
There are several future directions for 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride research, including the development of new fluorescent dyes with improved properties, such as increased specificity for RNA or reduced interference with DNA-binding proteins. Additionally, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride could be used in combination with other fluorescent dyes to study multiple cellular processes simultaneously. Finally, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride could be used in conjunction with advanced imaging techniques, such as super-resolution microscopy, to study cellular structures and processes at higher resolution.
Métodos De Síntesis
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride involves the reaction of 2-phenylindole with cyanogen bromide to form 4,7-dibromo-2-phenylindole. The dibromo compound is then reacted with 4-methoxyaniline to form 4,7-dibromo-2-(4-methoxyphenyl)indole. Finally, the dibromo compound is reacted with 2-(dimethylamino)ethylamine to produce 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride dihydrochloride.
Aplicaciones Científicas De Investigación
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is widely used in scientific research, including cell biology, microbiology, and genetics. In cell biology, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is used to stain DNA in fixed cells, allowing researchers to visualize the nucleus and study cell division. In microbiology, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is used to stain bacteria and fungi, enabling researchers to study microbial communities. In genetics, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is used to stain chromosomes, enabling researchers to study genetic abnormalities and chromosomal rearrangements.
Propiedades
Número CAS |
100113-06-2 |
|---|---|
Nombre del producto |
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride |
Fórmula molecular |
C19H24Cl2N4O2 |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
9-amino-N-[2-(dimethylamino)ethyl]-3-methoxyacridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O2.2ClH/c1-23(2)11-10-21-19(24)16-15(25-3)9-8-13-17(20)12-6-4-5-7-14(12)22-18(13)16;;/h4-9H,10-11H2,1-3H3,(H2,20,22)(H,21,24);2*1H |
Clave InChI |
KOCRBFQBLLXZCH-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=C(C=CC2=C(C3=CC=CC=C3N=C21)N)OC.Cl.Cl |
SMILES canónico |
CN(C)CCNC(=O)C1=C(C=CC2=C(C3=CC=CC=C3N=C21)N)OC.Cl.Cl |
Otros números CAS |
100113-06-2 |
Sinónimos |
9-Amino-N-(2-(dimethylamino)ethyl)-3-methoxy-4-acridinecarboxamide dih ydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



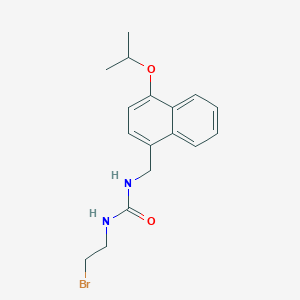
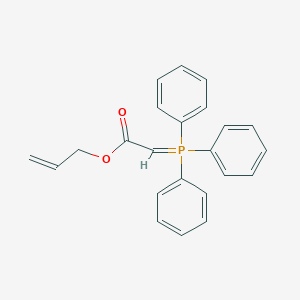
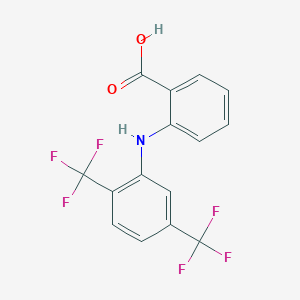
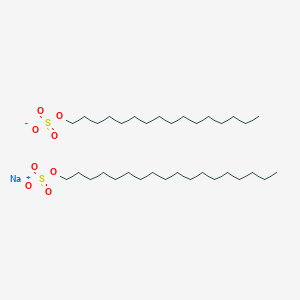
![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)
![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)


![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)

![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)
